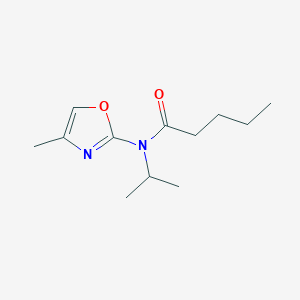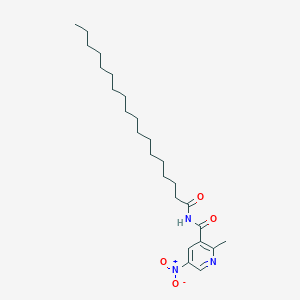![molecular formula C11H9F3N4O4S B14615632 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-84-2](/img/structure/B14615632.png)
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of nitro groups, a trifluoromethyl group, and a propan-2-ylsulfanyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzimidazole precursor, followed by the introduction of the trifluoromethyl and propan-2-ylsulfanyl groups under specific reaction conditions. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and specialized equipment to handle the hazardous reagents and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl and propan-2-ylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
科学的研究の応用
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The propan-2-ylsulfanyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4,6-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the propan-2-ylsulfanyl group but shares similar structural features.
7-[(Propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups but retains the trifluoromethyl and propan-2-ylsulfanyl groups.
Uniqueness
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential biological activity, while the propan-2-ylsulfanyl group adds to its specificity and binding affinity for certain targets.
特性
CAS番号 |
60167-84-2 |
|---|---|
分子式 |
C11H9F3N4O4S |
分子量 |
350.28 g/mol |
IUPAC名 |
4,6-dinitro-7-propan-2-ylsulfanyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9F3N4O4S/c1-4(2)23-9-6(18(21)22)3-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h3-4H,1-2H3,(H,15,16) |
InChIキー |
HNBBBIWQWRQATM-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


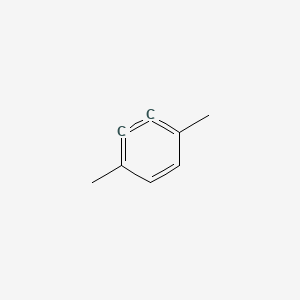
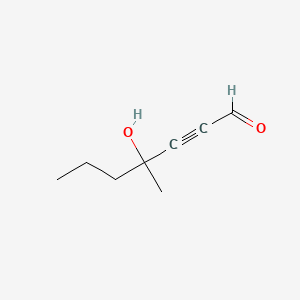
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
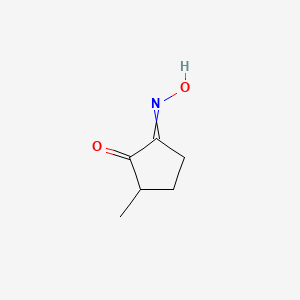
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14615591.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
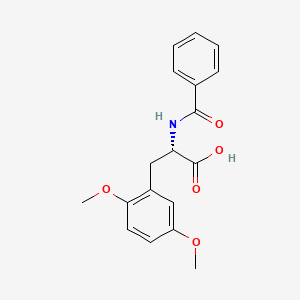
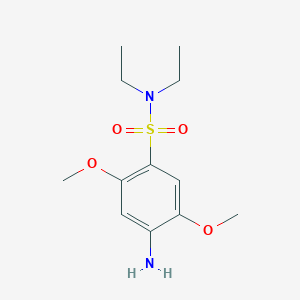
![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
